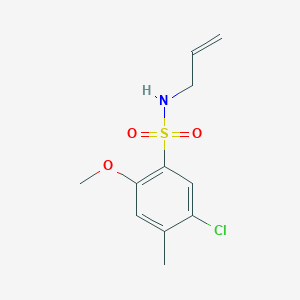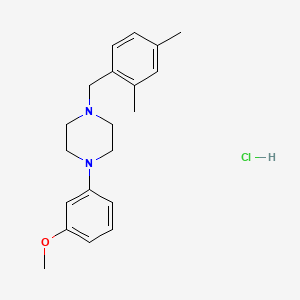![molecular formula C17H19NO5S B4961214 N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4961214.png)
N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine is a compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as BMS-204352 and is a selective inhibitor of cyclooxygenase-2 (COX-2). This compound has been studied extensively for its potential use in the treatment of inflammation, pain, and cancer.
Wirkmechanismus
N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine is a selective inhibitor of COX-2. COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are lipid mediators that play a key role in the inflammatory response. By inhibiting COX-2, N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine can reduce the production of prostaglandins and thus reduce inflammation and pain.
In addition to its effects on prostaglandin synthesis, N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. The exact mechanism by which this compound exerts its anti-cancer effects is not fully understood, but it is thought to involve the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine in lab experiments is its selectivity for COX-2. This allows researchers to study the specific effects of COX-2 inhibition without affecting other enzymes that are involved in the inflammatory response. Another advantage is its potential use in cancer treatment, which makes it a valuable tool for cancer research.
One limitation of using N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in a consistent and controlled manner. Another limitation is its potential toxicity, which may limit its use in certain experiments or require the use of lower doses.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine. One area of research is the development of more potent and selective COX-2 inhibitors that can be used in the treatment of inflammation and pain. Another area of research is the development of N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine analogs that have improved solubility and bioavailability.
In addition, there is ongoing research on the use of N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine in cancer treatment. Future studies will focus on the specific mechanisms by which this compound exerts its anti-cancer effects and the development of more effective cancer treatments based on this compound.
Conclusion:
N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine is a compound that has been extensively studied for its potential use in the treatment of inflammation, pain, and cancer. It is a selective inhibitor of COX-2 and has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. While there are limitations to its use in lab experiments, this compound has the potential to be a valuable tool for research in these areas. Ongoing research will focus on the development of more potent and selective COX-2 inhibitors and the use of N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine in cancer treatment.
Synthesemethoden
The synthesis of N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N-benzylglycine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine has been extensively studied for its potential use in the treatment of inflammation, pain, and cancer. It has been shown to be a selective inhibitor of COX-2, which is an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine can reduce inflammation and pain.
In addition to its anti-inflammatory and analgesic properties, N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has been studied in various types of cancer, including breast cancer, prostate cancer, and lung cancer.
Eigenschaften
IUPAC Name |
2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-10-15(8-9-16(13)23-2)24(21,22)18(12-17(19)20)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGIKXLDPMXRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sec-butyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4961148.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4961163.png)
![4-[4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4961173.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile](/img/structure/B4961182.png)



![N-(3-nitrophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4961212.png)
![2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone](/img/structure/B4961219.png)
![2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4961224.png)


![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-methyl-2-pyridinyl)butanamide](/img/structure/B4961244.png)